2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole
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Overview
Description
2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 4-(propan-2-yl)phenyl group. Benzoxazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole typically involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative. One common method is the reaction of o-aminophenol with 4-(propan-2-yl)benzoic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to a dihydrobenzoxazole.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a phenyl group instead of a benzoxazole ring.
1-Methyl-4-(propan-2-yl)benzene: Another similar compound with a different aromatic ring structure.
Uniqueness
2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
5997-52-4 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NO/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
InChI Key |
GAAAORVCBLUEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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